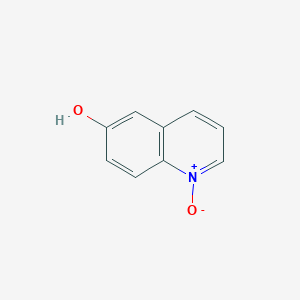

6-Hydroxyquinoline 1-oxide

描述

Significance of Quinoline (B57606) N-Oxides in Modern Chemical Research

Quinoline N-oxides are a class of heterocyclic organic compounds that have garnered significant attention in modern chemical research. The introduction of an N-oxide functional group to the quinoline scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, dramatically alters its electronic properties and reactivity. rsc.orgmdpi.com This structural modification introduces a zwitterionic character, increasing polarity and often enhancing solubility in polar solvents compared to the parent quinolines. rsc.org

In organic synthesis, quinoline N-oxides are highly valued as versatile intermediates. rsc.org The N-oxide group acts as an effective directing group, enabling regioselective C-H functionalization at positions C2 and C8 of the quinoline ring under mild conditions. researchgate.netpreprints.org This capability is a powerful tool for chemists to create complex, functionalized quinoline derivatives that would be difficult to synthesize otherwise. researchgate.netpreprints.org

Furthermore, the quinoline N-oxide framework is crucial in medicinal chemistry and pharmacology. rsc.orgresearchgate.net Many compounds incorporating this scaffold exhibit a wide range of biological activities and are investigated for their potential as therapeutic agents. researchgate.netpreprints.org Their unique electronic nature also makes them valuable in materials science and catalysis, where they can function as ligands or co-catalysts. rsc.orgmorressier.com Current research continues to focus on developing novel synthetic methods for quinoline N-oxides and exploring their potential in advanced materials and catalytic systems. rsc.org

Historical Development and Evolution of 6-Hydroxyquinoline (B46185) 1-oxide Research

The study of 6-Hydroxyquinoline 1-oxide is built upon the extensive history of its parent compound, quinoline. The synthesis of the quinoline core dates back to classic reactions like the Skraup synthesis from 1880. who.int Research into hydroxylated quinolines, such as 6-hydroxyquinoline, followed, with early studies focusing on their synthesis and metabolism. who.int 6-Hydroxyquinoline itself became recognized as an important starting material for pharmaceutical research and in the development of electronic materials. morressier.comresearchgate.net

The specific focus on the N-oxide derivative, this compound, represents a more modern evolution in this field. The N-oxidation of quinolines using agents like hydrogen peroxide or peroxy acids has been a known transformation. researchgate.netontosight.ai However, dedicated research into the properties of this compound gained significant momentum in the early 21st century. A pivotal 2005 study identified 6-hydroxyquinoline N-oxides as a "new class of 'super' photoacids," highlighting a dramatic increase in excited-state acidity upon N-oxidation compared to the parent 6-hydroxyquinoline. researchgate.netnih.gov This discovery opened a new chapter, shifting the research focus towards its unique photophysical and photochemical properties.

Current Paradigms and Emerging Research Trends in the Study of the Chemical Compound

Current research on this compound is primarily centered on its unique electronic and photophysical characteristics. The key paradigms and emerging trends include:

Advanced Photochemistry: The most significant research trend involves exploiting its nature as a "super" photoacid. researchgate.netnih.gov N-oxidation renders the excited state of the molecule significantly more acidic than its parent compound. researchgate.net This property is being actively studied in the context of excited-state proton transfer (ESPT) reactions, which are fundamental processes in photochemistry and photobiology. researchgate.net

Materials Science: The potent photoacidic properties and distinct fluorescence behavior of this compound make it a candidate for the development of novel functional materials. morressier.comresearchgate.net Research is exploring its use in photochemical applications and photonic devices. The oxidative oligomerization of the parent 6-hydroxyquinoline has been shown to produce materials that emit white light, suggesting that derivatives like the N-oxide could have potential in optoelectronics. researchgate.net

Synthetic Methodology: While not the end product, the quinoline N-oxide moiety is a critical tool in synthetic chemistry. The N-oxide group directs the regioselective arylation at the C8 position, a desirable transformation for producing bioactive compounds. acs.org Research continues to refine these methodologies, for instance, by using different metal catalysts like Ruthenium(II) or Rhodium(III) to achieve either deoxygenated or N-oxide-retaining arylated products in one-pot reactions. acs.org

Medicinal Chemistry Scaffolding: In medicinal chemistry, the related isoquinolinequinone N-oxide framework has been identified as a potent template for developing agents to overcome multidrug resistance in cancer. acs.org This suggests a research avenue for exploring the potential of this compound and its derivatives as scaffolds for new therapeutic agents, leveraging the N-oxide's influence on biological activity. acs.org

Interdisciplinary Significance of this compound in Chemical Science

The study of this compound holds significance across multiple chemical disciplines, underscoring its versatility.

Physical Chemistry: The compound serves as an exemplary model for investigating fundamental photophysical processes. Its pronounced excited-state acidity allows for detailed studies of proton-transfer dynamics on ultrafast timescales, providing insights into reaction mechanisms that are central to physical chemistry. researchgate.netnih.gov

Organic Synthesis: As a functionalized heterocyclic N-oxide, it is a valuable precursor and intermediate. The N-oxide group's ability to act as an internal directing group for C-H activation and functionalization provides synthetic chemists with a sophisticated tool for constructing complex molecular architectures. researchgate.netpreprints.orgacs.org

Materials Science: The unique optical properties stemming from its photoacidic nature position this compound as a building block for advanced materials. researchgate.net Its potential inclusion in photoacid generators, sensors, or photo-responsive systems connects its molecular properties to tangible material applications.

Medicinal Chemistry: While direct applications are still under exploration, its role as a chemical scaffold is significant. The N-oxide functionality can modulate the physicochemical properties of a molecule, and related structures show promise in overcoming drug resistance, making it an important structural motif in the design of new bioactive compounds. researchgate.netacs.org

Identification of Key Research Gaps and Future Avenues in this compound Chemistry

Despite growing interest, several research gaps and future opportunities exist in the chemistry of this compound:

Advanced Synthetic Methods: While general N-oxidation methods are established, there is a need for more advanced, greener, and highly regioselective synthetic routes for the further functionalization of the this compound ring. Developing catalytic systems that can selectively modify other positions on the ring while the N-oxide is present would be a significant advancement.

Coordination Chemistry: The parent compound, 8-hydroxyquinoline (B1678124), is a classic metal-chelating ligand. mdpi.commdpi.com The coordination chemistry of this compound, however, is not well-explored. Investigating how the N-oxide and the 6-hydroxy group cooperate in binding to various metal ions could open new avenues in catalysis, sensor technology, and bioinorganic chemistry.

Mechanistic Elucidation: The photo-induced deoxygenation and 1,2-oxygen migration that accompany proton transfer have been observed but require deeper mechanistic investigation. researchgate.net Detailed computational and experimental studies could unravel the precise pathways of these transformations, enabling better control over the compound's photochemical reactivity.

Broader Applications in Materials Science: Current research has focused on its photoacid properties. Future work could explore its integration into polymers or solid-state materials to create novel sensors, light-emitting devices, or photo-switchable systems, expanding its utility beyond fundamental photochemical studies.

Data Tables

Table 1: Physicochemical Properties of 6-Hydroxyquinoline and its N-oxide Derivative

| Property | 6-Hydroxyquinoline | This compound | Reference |

| Molecular Formula | C₉H₇NO | C₉H₇NO₂ | nih.gov |

| Molar Mass | 145.16 g/mol | 161.16 g/mol | nih.gov |

| Appearance | White or off-white crystalline powder | Data not widely available | ontosight.ai |

| Melting Point | 240-250 °C | Data not widely available | ontosight.ai |

| Key Feature | Precursor for synthesis, photoacid | "Super" photoacid, increased excited-state acidity | researchgate.netnih.gov |

Note: Experimental data for this compound is not as comprehensively compiled in public databases as for its parent compound.

Table 2: Summary of Research Applications for this compound

| Research Area | Specific Application / Finding | Key Significance | Reference |

| Photochemistry | Acts as a "super" photoacid for studying excited-state proton transfer (ESPT). | Provides a model system for fundamental photochemical reactions and demonstrates a dramatic increase in acidity upon N-oxidation. | researchgate.netnih.gov |

| Organic Synthesis | The N-oxide group serves as a directing group for regioselective C-H functionalization (e.g., C8 arylation). | Enables the synthesis of complex, functionalized quinolines under mild conditions for potential use in medicinal chemistry. | researchgate.netpreprints.orgacs.org |

| Materials Science | Investigated for its potential in photochemical applications and photonic devices due to its unique optical properties. | The compound's photophysics could be harnessed to create new photo-responsive or light-emitting materials. | researchgate.net |

| Medicinal Chemistry | Serves as a structural scaffold; related N-oxides show potential in overcoming cancer multidrug resistance. | The N-oxide functionality can be a key feature in designing novel bioactive molecules with improved properties. | researchgate.netacs.org |

Structure

3D Structure

属性

IUPAC Name |

1-oxidoquinolin-1-ium-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-3-4-9-7(6-8)2-1-5-10(9)12/h1-6,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVASXGOUUJJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)[N+](=C1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93499-73-1 | |

| Record name | 6-Quinolinol, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93499-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 6 Hydroxyquinoline 1 Oxide and Its Derivatives

Direct N-Oxidation Approaches to the Quinoline (B57606) Core

The most straightforward method for the synthesis of quinoline N-oxides is the direct oxidation of the nitrogen atom in the quinoline ring. This approach is widely used due to its efficiency and the availability of various oxidizing agents.

Peracid-Mediated N-Oxidation Protocols

Peroxy acids are among the most common reagents for the N-oxidation of quinolines. The reaction involves the electrophilic attack of the peroxy acid oxygen on the nucleophilic quinoline nitrogen. The choice of peracid and reaction conditions can influence the yield and selectivity of the oxidation.

One widely used peracid is meta-chloroperoxybenzoic acid (m-CPBA). For instance, 4,7-dichloroquinoline (B193633) can be oxidized to 4,7-dichloroquinoline 1-oxide using m-CPBA in chloroform (B151607) at room temperature. preprints.org This method is efficient, with the reaction completing in a few hours. preprints.org Another example involves the oxidation of quinoline itself with peracetic acid, which is formed in situ from acetic acid and hydrogen peroxide. scispace.com The kinetics of N-oxidation of various quinoline derivatives with perbenzoic acid have been studied in different solvents, providing insights into the reaction mechanism and the influence of substituents on the reaction rate. researchgate.net

Table 1: Examples of Peracid-Mediated N-Oxidation of Quinolines

| Quinoline Derivative | Peracid | Solvent | Conditions | Product | Reference |

| 4,7-Dichloroquinoline | m-CPBA | Chloroform | Room Temperature, 5h | 4,7-Dichloroquinoline 1-oxide | preprints.org |

| Quinoline | Peracetic Acid | Acetic Acid/H₂O₂ | Not specified | Quinoline 1-oxide | scispace.com |

| Quinoline Derivatives | Perbenzoic Acid | Chloroform, Dioxane | 20-35°C | Corresponding N-oxides | researchgate.net |

Peroxide-Based Oxidative Strategies

Hydrogen peroxide, in the presence of catalysts or under specific conditions, is another key reagent for the N-oxidation of quinolines. These methods are often considered "greener" as they use a less hazardous oxidizing agent.

The oxidation of quinine (B1679958) with hydrogen peroxide yields quinine N-oxide as the major product. scientific.netresearchgate.net This reaction can be accelerated by using a palladium chloride (PdCl₂) catalyst. scientific.netresearchgate.net Similarly, a molybdenum/phosphorus catalytic system has been shown to be effective for the gram-scale oxidation of various nitrogen heterocycles, including quinolines, to their corresponding N-oxides using hydrogen peroxide as the terminal oxidant. researchgate.net However, it has been noted that quinolines with a methyl group in the 8-position could not be successfully oxidized to their N-oxides using hydrogen peroxide. cdnsciencepub.com Nickel peroxide has also been employed for the oxidation of methylquinolines, specifically for the oxidation of a methyl group to a carboxylic acid, rather than N-oxidation. tandfonline.com

Advanced Oxidizing Agents for N-Oxide Formation

Beyond traditional peracids and peroxides, a variety of other oxidizing agents have been developed for the N-oxidation of quinolines. These advanced reagents can offer improved selectivity, milder reaction conditions, or broader substrate scope.

For example, lead tetraacetate has been used to oxidize quinoline N-oxides to quinoline hydroxamic acids. cdnsciencepub.com In a notable case, treating 4-nitroquinoline (B1605747) 1-oxide with lead tetraacetate resulted in the formation of 1-hydroxy-4-nitro-2(1H)-quinolone. cdnsciencepub.com Furthermore, rhodium-catalyzed reactions using molecular oxygen as the oxidant have been developed for the C-H olefination of quinoline N-oxides, showcasing the utility of the N-oxide as a directing group in further functionalization. acs.org Electrochemical methods also present a modern approach for generating N-oxides and their derivatives. mdpi.com

Cyclization Reactions for the Construction of 6-Hydroxyquinoline (B46185) 1-oxide Scaffolds

An alternative to direct oxidation is the construction of the quinoline 1-oxide ring system through cyclization reactions. These methods can provide access to complex and highly substituted derivatives that may be difficult to obtain through direct oxidation of a pre-formed quinoline.

Intramolecular Cyclization Pathways for N-Oxide Formation

Intramolecular cyclization reactions are powerful tools for the synthesis of heterocyclic compounds. In the context of 6-hydroxyquinoline 1-oxides, these pathways often involve the formation of the N-O bond during the ring-closing step.

One such approach involves the reductive cyclization of Baylis-Hillman adducts derived from 2-nitrobenzaldehydes. researchgate.net Treatment of these adducts with a reducing agent like tin(II) chloride can trigger a tandem reaction involving the reduction of the nitro group to a nitroso intermediate, followed by an intramolecular cyclization to form the quinoline N-oxide skeleton. researchgate.net Another strategy involves the reaction of Baylis-Hillman adducts of o-nitrobenzaldehydes with trifluoroacetic acid, which leads to the formation of 3-ethoxycarbonyl 4-hydroxyquinoline (B1666331) N-oxide derivatives. researchgate.net A patent describes the synthesis of 6-hydroxy-2(1H)-quinolinone through an intramolecular Friedel-Crafts reaction, which could potentially be adapted for the synthesis of the corresponding N-oxide. google.com

Multicomponent Reactions Incorporating N-Oxide Moieties

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Recent research has explored the use of MCRs for the synthesis of diverse nitrogen-containing heteroaromatic compounds starting from quinoline N-oxides. nih.govbioengineer.org

A notable example is the Brønsted acid-catalyzed multicomponent reaction of quinoline N-oxides, dialkyl acetylenedicarboxylates, and water. nih.govbioengineer.org This reaction proceeds through cyclization and sequential rearrangement processes to generate various nitrogen-containing heterocycles. nih.govbioengineer.org While this specific example details the transformation of pre-formed quinoline N-oxides, the principles of MCRs can be applied to design novel synthetic routes where the N-oxide moiety is incorporated during the reaction sequence. The development of new MCRs for the de novo synthesis of 6-hydroxyquinoline 1-oxide scaffolds remains an active area of research. austinpublishinggroup.com

Green Chemistry Principles in this compound Synthesis

The adoption of green chemistry principles is pivotal in the modern synthesis of heterocyclic compounds, including this compound. This approach aims to minimize the environmental impact of chemical manufacturing through innovative reaction design. The synthesis can be viewed as a two-stage process: the formation of the 6-hydroxyquinoline core, followed by N-oxidation. Green principles can be applied to both stages.

Solvent-Free and Aqueous Reaction Environments

A significant advancement in the green synthesis of the precursor, 6-hydroxyquinoline, involves moving away from hazardous organic solvents and adopting aqueous reaction media. scientific.netacs.org A modified Skraup reaction has been developed that utilizes water as a green solvent, successfully replacing toxic reagents like arsenic(V) oxide. scientific.netacs.org In this method, glycerol (B35011), a renewable byproduct of the biodiesel industry, reacts with nitrobenzene (B124822) in the presence of sulfuric acid and water. scientific.net The use of water as the solvent is not only environmentally benign but also crucial for the reaction mechanism, which involves the in-situ reduction of nitrobenzene and the double dehydration of glycerol to form acrolein. scientific.net

The subsequent N-oxidation of the 6-hydroxyquinoline precursor to yield this compound can also be conducted in aqueous environments. researchgate.net The use of hydrogen peroxide (H₂O₂), often in an aqueous solution, serves as a common and relatively clean oxidant, producing only water as a byproduct. researchgate.net Some procedures may use acetic acid as a co-solvent, which is also considered a more environmentally friendly option than many traditional organic solvents. acs.org

Catalytic Systems for Enhanced Atom Economy and Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and atom economy. In the synthesis of the 6-hydroxyquinoline precursor, sulfuric acid acts as a catalyst in the modified Skraup reaction. scientific.net While effective, research into heterogeneous catalysts for quinoline synthesis is ongoing to facilitate easier catalyst recovery and reuse. biosynth.com

For the crucial N-oxidation step, catalytic methods are being developed to improve upon traditional stoichiometric oxidations. Research has shown that metal catalysts can enhance the efficiency of N-oxidation using hydrogen peroxide. For instance, palladium chloride (PdCl₂) has been shown to catalyze the N-oxidation of quinine, a complex quinoline alkaloid. scientific.netresearchgate.net Furthermore, vanadium-based catalysts have been employed for the selective oxidation of quinoline to quinoline-N-oxide with H₂O₂, achieving 100% selectivity for the N-oxide product. kfupm.edu.sa Organic catalysts, such as maleic anhydride (B1165640) derivatives, have also been evaluated for the N-oxidation of quinoline using hydrogen peroxide, presenting a metal-free catalytic alternative. researchgate.net These catalytic approaches increase the atom economy by using H₂O₂ as the terminal oxidant, which is preferable to peroxy-acids that generate stoichiometric carboxylic acid waste. thieme-connect.de

| Reaction Step | Catalyst | Reactants | Solvent/Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| Precursor Synthesis (Modified Skraup) | H₂SO₄ | Glycerol, Nitrobenzene | Water | Uses renewable feedstock and green solvent. | scientific.net |

| N-Oxidation | Palladium Chloride (PdCl₂) | Quinine, H₂O₂ | Not specified | Accelerates reaction with H₂O₂. | scientific.netresearchgate.net |

| N-Oxidation | [VO(sal-HBPD)] | Quinoline, H₂O₂ | Not specified | High selectivity (100%) for N-oxide. | kfupm.edu.sa |

| N-Oxidation | Maleic Anhydride Derivatives | Quinoline, H₂O₂ | CD₃CN | Metal-free catalytic oxidation. | researchgate.net |

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced energy efficiency compared to conventional heating methods. researchgate.net

The synthesis of the 6-hydroxyquinoline precursor via the modified Skraup reaction has been significantly improved through the use of microwave irradiation. scientific.netbiosynth.com When conducted in a sealed vessel under microwave heating at 220 °C, the reaction time is reduced to just 10 minutes, affording the product in a high yield of 77%. scientific.net This rapid heating avoids the prolonged exposure to high temperatures typical of conventional methods, which can lead to lower yields. scientific.net

Microwave technology is also beneficial for the derivatization of the final product. For example, a one-pot, three-step procedure to synthesize 8-arylquinolines from quinoline involves a microwave-assisted N-oxidation step (180 °C, 40 min), followed by a microwave-assisted C-H arylation (180 °C, 45 min). acs.org This demonstrates that entire synthetic sequences involving the N-oxide can be accelerated using this technology. acs.orgresearchgate.net

| Reaction | Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| 6-Hydroxyquinoline Synthesis | Nitrobenzene, Glycerol, H₂SO₄, Water | Microwave, 220 °C | 10 min | 77% | scientific.net |

| Quinoline N-Oxidation | Quinoline, H₂O₂, Acetic Acid | Microwave, 180 °C | 40 min | Not specified | acs.org |

| C8-Arylation of Quinoline N-oxide | Quinoline N-oxide, 4-Bromoiodobenzene, Pd(OAc)₂, Ag₂CO₃ | Microwave, 180 °C | 45 min | High | acs.orgresearchgate.net |

Derivatization Strategies for Functionalized this compound Analogues

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules. The introduction of various functional groups can be achieved by targeting either the quinoline ring system or the hydroxyl group.

Substituent Introduction at the Quinoline Ring System

The N-oxide functional group significantly alters the electronic properties of the quinoline ring, activating it for specific functionalization reactions that are not as readily achieved with the parent heterocycle. thieme-connect.de This allows for regioselective introduction of substituents.

A key strategy is the palladium-catalyzed direct C-H arylation. acs.org Under ligand-free conditions with a palladium acetate (B1210297) catalyst and a silver carbonate additive, quinoline N-oxides undergo selective arylation at the C8 position with iodoarenes. acs.orgresearchgate.net This method tolerates a range of functional groups on both the quinoline N-oxide and the aryl iodide, including methyl, methoxy, nitro, and bromo groups. acs.org

Furthermore, the N-oxide moiety itself can be used as a handle for further derivatization at the C2 position. It can be converted to a 2-chloroquinoline (B121035) via reaction with reagents like thionyl chloride or transformed into a 2-trifluoromethylquinoline. acs.org Copper-catalyzed deoxygenative C2 arylation and alkylation can also be achieved using Grignard reagents. acs.org These transformations highlight the synthetic utility of the N-oxide group beyond its influence on ring electronics.

Chemical Modifications of the Hydroxyl Group

The phenolic hydroxyl group at the C6 position presents another site for derivatization. While specific literature on the modification of the hydroxyl group in this compound is scarce, the reactivity can be inferred from related compounds. For the parent molecule, 6-hydroxyquinoline, the hydroxyl group can act as a nucleophile. For example, it participates in reactions with acylacetylenes in the presence of a base.

The introduction of the N-oxide group, which is electron-withdrawing, is expected to decrease the electron density of the entire ring system, including the phenoxy oxygen. researchgate.netthieme-connect.de This would render the hydroxyl group less nucleophilic compared to the parent 6-hydroxyquinoline. Consequently, standard etherification or esterification reactions (e.g., Williamson ether synthesis or acylation) might require more forcing conditions or stronger bases to deprotonate the hydroxyl group effectively. While direct examples for this compound are not readily found in the cited literature, these fundamental principles of reactivity suggest a viable, albeit potentially more challenging, route for its functionalization at the hydroxyl position.

Transformations at the N-Oxide Moiety

The N-oxide group in this compound and its derivatives is a key functional handle that allows for a variety of chemical transformations. These reactions are crucial for the synthesis of diverse quinoline-based scaffolds. Key transformations include deoxygenation to regenerate the parent quinoline, and functionalization at the C2-position, which is activated by the N-oxide group.

Deoxygenation Reactions:

The removal of the oxygen atom from the N-oxide moiety is a fundamental transformation that restores the quinoline aromatic system. This can be achieved through various methods, including photocatalyzed and electrochemical deoxygenation. For instance, a visible-light-induced protocol using commercially available reagents allows for the chemoselective deoxygenation of N-heterocyclic N-oxides at room temperature. thieme-connect.de Another approach involves electrochemical deoxygenation, which can be performed in an aqueous solution without the need for transition-metal catalysts or waste-generating reducing agents. amazonaws.com

Functionalization at the C2-Position:

The presence of the N-oxide group activates the C2-position of the quinoline ring, making it susceptible to nucleophilic attack. This reactivity is harnessed in a variety of C2-functionalization reactions.

C2-Heteroarylation: A metal- and additive-free method for the deoxygenative C2-heteroarylation of quinoline N-oxides has been developed using N-sulfonyl-1,2,3-triazoles. researchgate.netresearchgate.netbeilstein-journals.org This reaction proceeds with high regioselectivity and yields a variety of α-triazolylquinoline derivatives under mild conditions. researchgate.netresearchgate.netbeilstein-journals.org For example, 6-methoxyquinoline (B18371) 1-oxide reacts to deliver the corresponding C2-triazolylquinoline in high yield. researchgate.net

Amination and Alkylation: An efficient one-pot, metal-free methodology allows for the C2-selective amination and alkylation of quinoline N-oxides. rsc.org This reaction utilizes diethyl H-phosphonate and potassium carbonate to facilitate the reaction with ammonia, primary and secondary amines, and active methylene (B1212753) compounds at room temperature. rsc.org

Ugi-type Reactions: Quinoline N-oxides can participate in Ugi-type multicomponent reactions, where the N-oxide acts as a carboxylic acid isostere. acs.org This process allows for the rapid synthesis of quinoline-C2-amino amides through a deoxygenative C(sp²)-H functionalization, providing access to biologically relevant scaffolds. acs.org

Reductive Alkylation: Unprecedented reductive alkylations of quinoline-N-oxides have been achieved using Wittig reagents, providing a variety of C2-alkylated quinolines with excellent site selectivity and functional-group compatibility. researchgate.net

The table below summarizes various transformations at the N-oxide moiety of substituted quinoline N-oxides, providing insights into the reactivity of compounds structurally related to this compound.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 6-Methoxyquinoline N-oxide | N-sulfonyl-1,2,3-triazole, DCE, rt | 2-(Triazol-1-yl)-6-methoxyquinoline | 85-90 | researchgate.net |

| Quinoline N-oxide | Diethyl H-phosphonate, K₂CO₃, Amine/Alkyl nucleophile, rt | 2-Amino/Alkyl-quinoline | N/A | rsc.org |

| Quinoline N-oxide | Aldehyde, Amine, Isocyanide | Quinoline-C2-amino amide | N/A | acs.org |

| Quinoline N-oxide | Wittig Reagent | C2-Alkylated quinoline | N/A | researchgate.net |

| 6-Bromoquinoline N-oxide | Phenol, DIEA, Tf₂O | 6-Bromo-2-phenoxyquinoline | 78 | rsc.org |

| 6-(Methoxycarbonyl)quinoline N-oxide | Phenol, DIEA, Tf₂O | Methyl 2-phenoxyquinoline-6-carboxylate | 56 | rsc.org |

Chemical Reactivity and Transformation Mechanisms of 6 Hydroxyquinoline 1 Oxide

Photoinduced Processes and Excited-State Reactivity

Upon absorption of light, 6-Hydroxyquinoline (B46185) 1-oxide and its derivatives enter an excited state with significantly different acidity and basicity compared to their ground state. This photoexcitation initiates several competing reaction pathways, including proton transfer, oxygen migration, and deoxygenation. N-oxidation of hydroxyquinolines leads to a dramatic increase in their excited-state acidity. nih.gov

Time-resolved and steady-state emission studies of 6-Hydroxyquinoline 1-oxide reveal a distinct proton-transfer behavior. The electronic effect of the oxidized heterocyclic nitrogen atom renders the excited state both less basic and more acidic than the parent 6-hydroxyquinoline. nih.gov This enhanced photoacidity places this compound into the category of "super" photoacids, which are molecules that become exceptionally strong acids in their excited state. nih.gov This property facilitates adiabatic photoinduced proton transfer, a process where the proton is transferred from the hydroxyl group to a suitable acceptor in the surrounding medium while the molecule remains in the excited electronic state. nih.gov This behavior is a key feature of its photochemistry.

In contrast, the parent compound, 6-hydroxyquinoline, also undergoes excited-state proton transfer (ESPT), but the dynamics are different. For 6-hydroxyquinoline in neutral aqueous solutions, the process is often a two-step mechanism involving initial deprotonation of the hydroxyl group followed by protonation of the imine nitrogen. researchgate.net The N-oxide group in this compound modifies this landscape, leading to a more pronounced and direct photoacidic character. nih.gov

| Compound | Key Excited-State Characteristic | Observed Phenomenon | Reference |

|---|---|---|---|

| This compound | Dramatically increased acidity ("super" photoacid) | Adiabatic photoinduced proton transfer | nih.gov |

| 6-Hydroxyquinoline | Exhibits excited-state tautomerization | Stepwise proton transfer (deprotonation then protonation) | researchgate.net |

A significant pathway in the excited-state reactivity of this compound is the migration of the oxygen atom from the nitrogen to an adjacent carbon. Research has shown that the photoinduced proton transfer is accompanied by a 1-2 oxygen migration. nih.gov This process involves the rearrangement of the N-oxide group, a transformation that competes with other de-excitation pathways. While the precise mechanism is complex, it is understood to be an intramolecular rearrangement occurring from the excited state. This type of photochemical oxygen migration is a known, though relatively rare, process in heterocyclic N-oxides, representing a significant transformation of the molecular skeleton.

Oxidative Oligomerization and Polymerization Pathways

While specific studies on the oxidative oligomerization of this compound are not extensively detailed in the literature, the behavior of the parent compound, 6-hydroxyquinoline, provides significant insight into potential reaction pathways. The presence of the hydroxyl group on the quinoline (B57606) ring makes it susceptible to oxidation, leading to the formation of oligomeric and polymeric structures.

Studies on 6-hydroxyquinoline have demonstrated that it undergoes oxidative oligomerization, particularly in alkaline or electrochemical conditions. researchgate.netmst.eduresearchgate.net The mechanism is believed to proceed through a single-electron oxidation of the 6-hydroxyquinoline molecule, which forms various free radical species. researchgate.net These reactive radicals can then combine to form dimers. researchgate.net Common coupling points identified through spectral analysis are the C2, C4, and C6 positions of the quinoline ring, leading to both C-C and C-O-C linkages. researchgate.netmst.edu The dimerization step is not the termination of the reaction; further oxidation and coupling lead to the formation of higher-order oligomers and polymers. researchgate.net It is plausible that this compound would follow a similar pathway, with the N-oxide group potentially influencing the regioselectivity of the coupling reactions due to its electronic effects.

The oligomeric products resulting from the oxidation of 6-hydroxyquinoline have been characterized using various spectroscopic techniques. researchgate.netmst.edu These methods are essential for elucidating the structure and connectivity of the resulting materials.

FT-IR Spectroscopy : Fourier-transform infrared spectroscopy is used to identify the functional groups present in the oligomer. The spectra of oligo(6-hydroxyquinoline) confirm the presence of hydroxyl groups and aromatic C-H bonds, and changes in the fingerprint region suggest the formation of new C-C and C-O-C linkages between the monomer units.

¹H-NMR Spectroscopy : Proton nuclear magnetic resonance provides detailed information about the chemical environment of the hydrogen atoms. In the case of oligo(6-hydroxyquinoline), ¹H-NMR data suggests that the polymerization occurs at various positions on the quinoline ring, consistent with the proposed C2, C4, and C6 coupling. researchgate.netmst.edu

UV-Vis Spectroscopy : Ultraviolet-visible spectroscopy is used to study the electronic transitions within the molecule. The oligomerization of 6-hydroxyquinoline leads to a bathochromic (red) shift in the absorption spectrum compared to the monomer, indicating an extension of the conjugated π-system.

| Spectroscopic Technique | Observation | Inferred Structural Feature | Reference |

|---|---|---|---|

| FT-IR | Broad OH stretching, aromatic C-H peaks, changes in fingerprint region | Retention of hydroxyl groups, formation of C-C/C-O-C linkages | researchgate.netmst.edu |

| ¹H-NMR | Complex aromatic signals, broadening of peaks | Coupling at C2, C4, and C6 positions | researchgate.netmst.edu |

| UV-Vis | Red-shift in absorption maxima compared to monomer | Extended π-conjugation in the oligomeric chain | hacettepe.edu.tr |

These characterization methods would be equally applicable to the products formed from the oxidative oligomerization of this compound, allowing for a detailed structural analysis of any resulting materials.

Compound Index

| Compound Name |

|---|

| This compound |

| 6-Hydroxyquinoline |

| 2-methyl-6-hydroxyquinoline-N-oxide |

Electronic and Photophysical Properties of Oligomers

The oxidative oligomerization of 6-hydroxyquinoline, a process related to the electrochemical behavior of the parent molecule, results in the formation of oligo(6-hydroxyquinoline) (OHQ). These oligomers exhibit notable electronic and photophysical properties. Research indicates that OHQ emits white light upon irradiation with a wavelength of 339 nm.

Spectral analyses, including FT-IR and 1H-NMR, suggest that the oligomeric structure is composed of monomer units linked primarily at the C2, C4, and C6 positions through a combination of C-C and C-O-C bonds. The resulting material is typically amorphous and demonstrates solubility in common polar organic solvents. Furthermore, studies on its solid-state conductivity place it in the semiconductor region, highlighting its potential for electronic applications.

A key electronic characteristic of these oligomers is their optical band gap (Eg), which has been determined to be 2.78 eV.

| Property | Value/Description | Source |

|---|---|---|

| Photoluminescence | Emits white light upon irradiation at 339 nm | |

| Optical Band Gap (Eg) | 2.78 eV | |

| Structure | Amorphous; C2, C4, and C6-coupled via C–C/C–O–C linkages | |

| Solubility | Soluble in common polar organic solvents | |

| Conductivity | Falls within the semiconductor region |

Electrochemical Oxidation and Reduction Mechanisms

The electrochemical behavior of 6-hydroxyquinoline provides a foundational model for understanding the mechanisms of its N-oxide derivative. The electrochemical oxidation of 6-hydroxyquinoline is an irreversible, two-electron process that is controlled by the diffusion of the electroactive species. This oxidation process is significant as it can lead to the formation of the oligo/poly(6-hydroxyquinoline) discussed previously.

The mechanism proceeds through the initial single-electron oxidation of the molecule. Depending on the pH of the solution, this step generates various free radical species. These radicals can then combine to form C5–C5 coupled dimers. Subsequent oxidation of these dimers yields quinonoid-type compounds, which can further react to form oligomers.

Cyclic Voltammetry Studies of this compound

While direct cyclic voltammetry (CV) studies specifically on this compound are not extensively detailed in the available literature, the analysis of its parent compound, 6-hydroxyquinoline (6HQ), offers significant insights.

Cyclic voltammetry experiments on 6HQ using a glassy carbon paste electrode show a distinct oxidation peak across a broad pH range from 2 to 12. This peak corresponds to the irreversible, two-electron oxidation process. When continuous cyclic voltammograms are recorded, pre-peaks may appear. These are attributed to the formation and subsequent electrochemical activity of the dimer and quinonoid intermediates that form on the electrode surface during the reaction. The current of the primary anodic peak shows a dependence on the scan rate, which is characteristic of a diffusion-controlled process.

| Observation (on 6-Hydroxyquinoline) | Interpretation | Source |

|---|---|---|

| Single oxidation peak in CV scans | Corresponds to a two-electron, irreversible oxidation process. | |

| Peak presence over a wide pH range (2-12) | The molecule is electroactive under both acidic and alkaline conditions. | |

| Appearance of pre-peaks on continuous scans | Indicates the formation of electroactive intermediates (dimers, quinonoids) on the electrode surface. | |

| Peak current dependence on scan rate | The reaction is controlled by the diffusion of the analyte to the electrode. |

Influence of pH and Solvation on Electrochemical Behavior

The electrochemical behavior of quinoline derivatives is highly sensitive to pH and the solvent environment. For compounds with hydroxyl and nitrogen functional groups, changes in pH alter the protonation state of the molecule, which in turn affects its oxidation potential. Generally, for oxidation processes involving the loss of protons, an increase in pH shifts the oxidation peak to more negative potentials.

Studies on 6-hydroxyquinoline were conducted in a Britton-Robinson buffer/methanol medium, confirming the compound's electroactivity across the pH 2–12 range. The initial single-electron oxidation step leads to different free radical species depending on the solution's pH. The solvent composition also plays a critical role. The dielectric constant of the solvent mixture can influence the half-wave potential (E1/2), with changes in solvation affecting the stability of the oxidized and reduced species. Non-electrostatic effects related to specific solvent-solute interactions can also significantly impact the observed electrochemical potentials.

Acid-Base Equilibria and Proton Transfer Dynamics in Solution

The introduction of an N-oxide group significantly alters the acid-base chemistry of 6-hydroxyquinoline in both its ground and excited electronic states. In the ground state, the pKa values of protonated quinoline N-oxides are approximately 4 units lower than those of the corresponding quinolinium ions, indicating increased acidity of the protonated nitrogen.

Excited-State Acidity Investigations

The most dramatic effect of N-oxidation is observed in the excited state. This modification leads to a substantial increase in the molecule's excited-state acidity, placing this compound into the category of "super" photoacids.

Upon photoexcitation, the electronic effect of the oxidized heterocyclic nitrogen atom renders the excited state both more acidic and less basic than the parent 6-hydroxyquinoline. While hydroxyquinolines typically exhibit enhanced basicity at the nitrogen atom in the excited state (acting as photobases), the basicity of the corresponding N-oxides decreases by about 4 pKa units upon excitation. This enhanced photoacidity facilitates an adiabatic photoinduced proton transfer from the hydroxyl group. This proton transfer is often coupled with other efficient processes, such as nonreversible deoxygenation and a 1-2 oxygen migration.

Protonation and Deprotonation Processes

The protonation and deprotonation equilibria of this compound involve two primary sites: the phenolic hydroxyl group and the N-oxide oxygen (related to the protonation of the heterocyclic ring system). The position of the hydroxyl group on the quinoline ring is a key determinant of the stability and driving forces of these processes.

In the ground state, the electron-withdrawing nature of the N-oxide group increases the acidity of the hydroxyl proton compared to the parent compound. It also makes the heterocyclic system less basic.

In the excited state, the equilibrium is dramatically shifted. The hydroxyl group becomes a much stronger acid, readily donating its proton to the surrounding medium in a process known as excited-state proton transfer (ESPT). Conversely, the nitrogen center of the N-oxide, which is a potential proton-accepting site, becomes significantly less basic, suppressing protonation at this site upon excitation. This contrasts with the behavior of 6-hydroxyquinoline itself, where excited-state protonation of the ring nitrogen is a facile pathway.

Computational and Theoretical Investigations of 6 Hydroxyquinoline 1 Oxide

Quantum Chemical Calculations (DFT, TDDFT, Semi-Empirical Methods)

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 6-hydroxyquinoline (B46185) 1-oxide. Methodologies such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited states are commonly employed. These methods offer a balance between computational cost and accuracy, providing detailed information on the molecule's geometry, electronic structure, and potential energy surfaces. Semi-empirical methods can also be utilized for preliminary analyses or for very large systems, offering faster computations at the expense of some accuracy.

Geometry Optimization and Conformational Analysis

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For a relatively rigid molecule like 6-hydroxyquinoline 1-oxide, the number of low-energy conformers is expected to be limited, primarily related to the orientation of the hydroxyl group. Computational methods can map the potential energy surface to identify the most stable conformer and the energy barriers between different conformations.

Table 1: Representative Calculated Geometrical Parameters for Quinoline-based Structures (Illustrative)

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C-C (aromatic) | 1.39 - 1.42 |

| C-N (aromatic) | 1.33 - 1.38 | |

| N-O | ~1.28 | |

| C-O (hydroxyl) | ~1.36 | |

| O-H | ~0.97 |

Note: This table is illustrative and based on typical values for similar structures. Specific calculated values for this compound were not found in the searched literature.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

Understanding the electronic structure of this compound is key to explaining its reactivity. Frontier Molecular Orbital (FMO) theory is a central part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, reflecting the electron-rich nature of these regions. The LUMO is likely to be distributed over the heterocyclic ring, including the N-oxide moiety. The introduction of the N-oxide group is known to lower the energy of the LUMO, which can significantly impact the molecule's electronic transitions and reactivity. TD-DFT calculations are employed to predict the energies and characteristics of electronic transitions, providing theoretical absorption spectra that can be compared with experimental data.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline | -6.65 | -1.82 | 4.83 |

| Substituted Quinolines | Varies | Varies | Varies |

Note: This table provides illustrative values for related compounds. Specific calculated HOMO-LUMO energies for this compound were not found in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of both the N-oxide and the hydroxyl groups, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential. The aromatic rings will also show regions of negative potential above and below the plane of the molecule, characteristic of π-systems. The MEP analysis can provide insights into intermolecular interactions and the initial steps of chemical reactions.

Excited-State Dynamics and Proton Transfer Modeling

The photochemistry of this compound is of particular interest, and computational modeling plays a crucial role in understanding its behavior upon electronic excitation.

Theoretical Prediction of Excited-State Acidity

A remarkable feature of this compound is its dramatically increased acidity in the excited state, earning it the classification of a "super" photoacid researchgate.netresearchgate.net. This phenomenon can be investigated theoretically using methods like the Förster cycle, which relates the change in acidity upon excitation to the absorption or emission energies of the acidic and basic forms of the molecule.

Computational methods, particularly TD-DFT, can be used to calculate the energies of the ground and excited states of both the protonated (acid) and deprotonated (conjugate base) forms of this compound. The electronic effect of the N-oxide group makes the excited state both less basic and more acidic than the parent 6-hydroxyquinoline researchgate.netresearchgate.net. This is attributed to a significant charge redistribution upon excitation, which makes the hydroxyl proton much more labile. Theoretical calculations can quantify this change in pKa (pKa*), providing a theoretical basis for the experimentally observed photoacidity.

Simulation of Photoinduced Reactivity

Upon photoexcitation, this compound not only exhibits enhanced acidity but also undergoes efficient and non-reversible deoxygenation and a 1,2-oxygen migration researchgate.netresearchgate.net. Computational simulations are essential for elucidating the reaction pathways and transition states involved in these photoinduced processes.

By mapping the potential energy surfaces of the excited states, researchers can identify the minimum energy paths for these reactions. These simulations can reveal the intermediates and transition states, providing a detailed mechanistic understanding of the photodecomposition and rearrangement of this compound. Such studies help to explain the observed products and the efficiency of these photochemical transformations.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating potential reaction pathways, offering insights that are often difficult to obtain through experimental means alone. nih.gov For this compound, theoretical investigations focus on understanding how the molecule will behave in chemical reactions, identifying the most likely sites for electrophilic or nucleophilic attack, and mapping the energy landscape of its transformations.

Analysis of Global and Local Reactivity Descriptors

Within the framework of Density Functional Theory (DFT), chemical reactivity can be rationalized through a set of descriptors that quantify a molecule's response to changes in its electron count or the surrounding electrostatic potential. chemrxiv.org These descriptors are categorized as either global, describing the molecule as a whole, or local, identifying reactivity at specific atomic sites. derpharmachemica.com

Global Reactivity Descriptors: These parameters provide a general overview of the molecule's stability and reactivity. derpharmachemica.com Key global descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is generally less reactive.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, defining its global electrophilic nature. derpharmachemica.com

These descriptors are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org

Interactive Table: Key Global Reactivity Descriptors This table outlines the common global reactivity descriptors and their significance in predicting molecular behavior.

| Descriptor | Symbol | Formula | Significance |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | ELUMO - EHOMO | Resistance to charge transfer |

| Global Softness | S | 1 / η | Propensity for reaction |

| Electrophilicity Index | ω | µ2 / 2η | Electron-accepting capability |

Local Reactivity Descriptors: To understand site selectivity in a molecule, local descriptors are employed. The most common of these are the Fukui functions. mdpi.com

Fukui Function (f(r)): This function indicates the change in electron density at a specific point r when the total number of electrons in the molecule changes. It helps identify the most reactive sites for:

Nucleophilic attack (f+(r)): The site most likely to accept an electron.

Electrophilic attack (f-(r)): The site most likely to donate an electron.

Dual Descriptor (Δf(r)): Defined as the difference between the nucleophilic and electrophilic Fukui functions (f+(r) - f-(r)), this descriptor provides a clearer picture of site selectivity. A positive value indicates a site favorable for nucleophilic attack, while a negative value suggests favorability for electrophilic attack. mdpi.com

For this compound, analysis of these descriptors would reveal the specific atoms on the quinoline ring or the N-oxide group that are most susceptible to participating in a chemical reaction.

Mechanistic Pathway Elucidation through Computational Methods

Computational methods are instrumental in mapping the entire course of a chemical reaction, from reactants to products, via transition states. nih.gov This involves calculating the potential energy surface for a given reaction. For this compound, this could involve studying reactions such as its oxidation, reduction (deoxygenation), or participation in cycloaddition reactions. researchgate.netacs.org

The process typically involves:

Geometry Optimization: The three-dimensional structures of reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state (TS), which is a first-order saddle point on the potential energy surface connecting reactants and products.

Energy Profile Calculation: The energies of all stationary points (reactants, intermediates, transition states, and products) are calculated to construct a reaction energy profile. The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor in the reaction rate. nih.gov

Reaction Pathway Confirmation: Techniques like Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the desired reactants and products.

For instance, computational studies on the deoxygenation of pyridine (B92270) N-oxides, a reaction highly relevant to this compound, have elucidated the step-by-step mechanism, including the role of catalysts and the formation of key radical intermediates. acs.org Similarly, the electrochemical oxidation of related quinoline compounds has been computationally studied, revealing pathways involving single or two-electron transfers leading to the formation of dimers and oligomers. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties Simulations

Molecules with extensive conjugated π-electron systems, like quinoline derivatives, are often investigated for their non-linear optical (NLO) properties. mdpi.com NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. This phenomenon is critical for applications in optoelectronics, including frequency conversion and optical switching. rsc.org

Computational simulations, primarily using DFT and Time-Dependent DFT (TD-DFT), are used to predict the NLO response of molecules like this compound. mdpi.com The key properties calculated are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These tensors describe the linear and non-linear response of the molecular dipole moment to an external electric field.

Polarizability (α): Describes the linear response and is related to the refractive index of the material.

First Hyperpolarizability (β): Responsible for second-order NLO effects like second-harmonic generation (SHG). Molecules must be non-centrosymmetric to exhibit a non-zero β.

Second Hyperpolarizability (γ) and Third-Order Susceptibility (χ(3)): These relate to third-order NLO effects. Theoretical calculations can estimate these values and suggest whether a material is promising for NLO applications. rsc.orgrsc.org

Simulations for quinoline-based compounds have shown that their unique electronic structure, characterized by a significant HOMO-LUMO energy gap and extensive electron delocalization, contributes to their NLO properties. mdpi.com The introduction of the N-oxide group and the hydroxyl substituent in this compound would be expected to modulate these electronic properties, and simulations can quantify this impact on the molecule's potential as an NLO material.

Dipole Moment Calculations and Solvent Interaction Models

Solvent Interaction Models: Chemical reactions are most often carried out in solution, where interactions between the solute (e.g., this compound) and solvent molecules can significantly influence reactivity, stability, and reaction pathways. nih.gov Computational models account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. These models, such as the Conductor-like Screening Model (COSMO), are computationally efficient and capture the bulk electrostatic effects of the solvent. researchgate.net

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding reaction mechanisms in detail. mdpi.comnih.gov

For this compound, calculations would likely show a large dipole moment due to the polar N-oxide and hydroxyl groups. Modeling its behavior in different solvents would be crucial for predicting its properties in a realistic chemical environment. For example, computational studies on related N-oxides have used both implicit and explicit solvation models to investigate proton transfer phenomena, demonstrating how a polar environment can lower the energy barrier for such reactions. mdpi.com

Topological Studies of Intermolecular and Intramolecular Interactions

The structure, stability, and function of molecular systems are governed by a complex network of covalent and noncovalent interactions. nih.govresearchgate.net Topological analysis of the electron density, based on theories like the Quantum Theory of Atoms in Molecules (QTAIM), allows for the characterization and quantification of these interactions. nih.gov This approach examines the critical points in the electron density (ρ(r)), where the gradient of the density is zero. The properties at these points, particularly bond critical points (BCPs), reveal the nature of the chemical bond, distinguishing between shared (covalent) and closed-shell (noncovalent) interactions. nih.gov

For this compound, this analysis can be used to:

Characterize the intramolecular hydrogen bond between the hydroxyl group and the N-oxide oxygen.

Quantify the strength of various intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal structure or molecular dimers. mdpi.com

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a powerful computational tool used to visualize and identify weak interactions in three-dimensional space. chemtools.orgnih.gov The method is based on the electron density (ρ) and its reduced density gradient (s). nih.gov

The core principles of NCI analysis are:

Regions of noncovalent interaction are characterized by low electron density and a low reduced density gradient. chemtools.org

Plotting the reduced density gradient versus the electron density reveals spikes in the low-density, low-gradient region that are indicative of noncovalent interactions. chemtools.org

These interactions can be mapped onto real-space isosurfaces, which are color-coded to distinguish between different types of interactions:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive van der Waals interactions.

Red: Repulsive interactions (e.g., steric clashes). researchgate.net

NCI analysis of this compound would provide a detailed visual map of the stabilizing and destabilizing forces within the molecule and between molecules, highlighting the specific regions involved in hydrogen bonding, van der Waals contacts, and potential steric hindrance. researchgate.netrsc.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical methods used to visualize and analyze the electron pairing and localization in a molecule. These analyses provide a chemically intuitive picture of bonding, lone pairs, and atomic shells.

At present, specific studies detailing the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses for this compound are not available in the surveyed scientific literature. Such an investigation would typically involve the following:

ELF Analysis: This method maps the probability of finding an electron pair. Regions of high ELF values (approaching 1) indicate areas where electron pairs are highly localized, such as in covalent bonds and lone pairs. For this compound, an ELF analysis would be expected to show high localization in the C-C and C-H bonds of the quinoline ring, the C-O bond of the hydroxyl group, and the N-O bond of the 1-oxide. The lone pairs on the oxygen atoms of both the hydroxyl and N-oxide groups would also be clearly visualized as regions of high electron localization. The aromaticity of the quinoline ring would be reflected in the delocalized nature of the π-electron basins.

LOL Analysis: Similar to ELF, the Localized Orbital Locator provides information about regions with high orbital overlap, which is characteristic of covalent bonds and lone pairs. An LOL analysis of this compound would complement the ELF findings, offering a clear depiction of the covalent bonding framework and the spatial orientation of the lone pair electrons. It would help in distinguishing between the bonding and non-bonding electron domains within the molecule.

While the specific quantitative data and detailed visualizations from these analyses on this compound have not been published, the general principles of ELF and LOL suggest they would be invaluable in understanding the electronic structure of this molecule.

Natural Bond Order (NBO) Analysis

Natural Bond Order (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer, hybridization, and intramolecular interactions.

A comprehensive Natural Bond Order (NBO) analysis of this compound has not been specifically reported in the existing literature. A typical NBO analysis for this compound would yield valuable information, including:

Natural Atomic Charges: This would quantify the electron distribution across the atoms in the molecule, providing insight into the polarity of the bonds and the reactivity of different sites. It is expected that the oxygen atoms would carry significant negative charges, while the nitrogen and the hydrogen of the hydroxyl group would be positively charged.

Hybridization: NBO analysis would describe the hybridization of the atomic orbitals that form the bonds in this compound. For instance, the carbon and nitrogen atoms in the aromatic ring would exhibit sp² hybridization.

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of delocalization effects through the interaction between filled (donor) and empty (acceptor) orbitals. For this compound, significant interactions would be expected between the lone pairs of the oxygen atoms (donors) and the antibonding orbitals of the quinoline ring (acceptors), which would be crucial in understanding the electronic effects of the hydroxyl and N-oxide groups on the aromatic system.

The following table illustrates the hypothetical type of data that an NBO analysis would provide for a key interaction in this compound. Note: This data is illustrative and not from a published study.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) of N-oxide | π* (N1-C2) | Data not available |

| LP (O) of N-oxide | π* (C8a-N1) | Data not available |

| LP (O) of hydroxyl | π* (C5-C6) | Data not available |

| LP (O) of hydroxyl | π* (C6-C7) | Data not available |

E(2) represents the stabilization energy of the donor-acceptor interaction.

A detailed NBO analysis would provide quantitative measures for these and other interactions, offering a deeper understanding of the electronic structure and stability of this compound.

Coordination Chemistry and Metal Complexation of 6 Hydroxyquinoline 1 Oxide

Ligand Properties and Coordination Modes of 6-Hydroxyquinoline (B46185) 1-oxide

While direct studies on the ligand properties of 6-hydroxyquinoline 1-oxide are limited, its chemical structure suggests potential for various coordination modes. The presence of a hydroxyl group (-OH) and an N-oxide group (-N→O) provides two potential donor sites for coordination with metal ions. The electronic properties of the quinoline (B57606) ring system, as well as the steric and electronic effects of the N-oxide group, are expected to influence its coordination behavior.

Although not definitively documented for this compound, a bidentate chelation mechanism is a plausible coordination mode. In such a mechanism, the ligand would coordinate to a metal center through both the deprotonated hydroxyl oxygen and the oxygen of the N-oxide group, forming a stable chelate ring. The stability of such a complex would be influenced by factors such as the size of the metal ion and the resulting chelate ring strain. For the related compound, 8-hydroxyquinoline (B1678124), bidentate chelation involving the hydroxyl oxygen and the quinoline nitrogen is a well-established coordination mode, forming a stable five-membered chelate ring.

It is also conceivable that this compound could act as a monodentate ligand, coordinating to a metal ion solely through the oxygen atom of the N-oxide group. This mode of coordination might be favored in situations where steric hindrance prevents bidentate chelation or when the metal ion has a preference for a single donor atom. The N-oxide group, being a good oxygen donor, can form stable coordinate bonds with a variety of metal ions.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes involving this compound as a ligand has not been widely reported. However, general synthetic strategies employed for the formation of metal complexes with similar N-oxide ligands can be considered as potential routes.

While specific synthesis protocols for Ruthenium (Ru), Rhodium (Rh), and Europium (Eu) complexes with this compound are not available, methods used for analogous quinoline-based ligands can provide insights. Typically, the synthesis would involve the reaction of a suitable metal salt (e.g., a chloride or nitrate (B79036) salt of Ru, Rh, or Eu) with the ligand in an appropriate solvent. The reaction conditions, such as temperature, pH, and reaction time, would need to be optimized to favor the formation of the desired complex.

For instance, the synthesis of Ruthenium complexes often involves the use of precursor complexes that can undergo ligand exchange reactions. Similarly, the synthesis of Rhodium complexes might proceed through the reaction of a rhodium precursor with the ligand. The formation of Europium complexes, which are of interest for their luminescent properties, would likely involve the reaction of a europium salt with the deprotonated form of the ligand to form a stable chelate.

The formation of metal complexes with this compound would be expected to result in distinct spectroscopic changes.

UV-Vis Spectroscopy: The coordination of the ligand to a metal ion would likely cause shifts in the electronic absorption bands of the ligand. These shifts, often observed as bathochromic (red) or hypsochromic (blue) shifts, can provide evidence of complex formation and give insights into the electronic interactions between the ligand and the metal.

NMR Spectroscopy: 1H and 13C NMR spectroscopy would be powerful tools for characterizing the structure of the complexes in solution. Upon coordination, the chemical shifts of the protons and carbons of the ligand would be expected to change due to the influence of the metal ion.

Mass Spectrometry (MS): Mass spectrometry would be crucial for determining the molecular weight of the resulting complexes and confirming their stoichiometry.

The following table provides hypothetical spectroscopic data shifts upon complexation, based on typical observations for similar ligand systems.

| Spectroscopic Technique | Free Ligand (Hypothetical) | Metal Complex (Hypothetical Change) |

| UV-Vis (λmax) | ~250 nm, ~320 nm | Shift of 5-20 nm |

| 1H NMR (δ) | Aromatic protons: 7.0-8.5 ppm | Downfield or upfield shifts of 0.1-1.0 ppm |

| 13C NMR (δ) | Aromatic carbons: 110-150 ppm | Shifts of 1-10 ppm |

| Mass Spectrometry (m/z) | [M+H]+ | [M + Metal - nH]+ |

Mechanistic Studies of Metal Ion Chelation and Exchange Processes

Detailed mechanistic studies on the chelation and ligand exchange processes of this compound are not available in the literature. Such studies would be essential for understanding the kinetics and thermodynamics of complex formation, as well as the stability of the resulting complexes. Techniques such as stopped-flow spectrophotometry and potentiometric titrations could be employed to investigate these mechanisms. The study of these processes would provide valuable information on the ligand's affinity for different metal ions and the factors that govern the stability of its complexes.

Proton Dissociation Processes of Coordinated Aqua Ligands

The coordination of a metal ion to this compound can facilitate the presence of aqua (H₂O) ligands in the primary coordination sphere, particularly in aqueous solutions. These coordinated water molecules are typically more acidic than free water molecules due to the polarizing effect of the metal cation. This enhanced acidity leads to proton dissociation, or hydrolysis, to form hydroxo and subsequently oxo complexes. The equilibrium for the first deprotonation can be represented as:

[M(L)ₓ(H₂O)ₙ]ⁿ⁺ + H₂O ⇌ M(L)ₓ(H₂O)ₙ₋₁(OH)⁺ + H₃O⁺

where M is the metal ion, L is this compound, and x and n are the stoichiometric numbers.

The extent of this deprotonation is quantified by the acid dissociation constant, pKₐ. While specific pKₐ values for aqua ligands coordinated to this compound complexes are not extensively documented in the reviewed literature, studies on closely related 8-hydroxyquinoline derivatives provide valuable insights. For instance, in complexes of 8-hydroxyquinoline-D-proline and homo-proline hybrids with Ru(p-cymene), two deprotonation processes are observed in the basic pH range. These are attributed to the deprotonation of the coordinated water molecule and the non-coordinating (homo)proline nitrogen. iosrjournals.orgnih.gov

For the Ru(p-cymene) complex with HQCl-D-Pro, the pKₐ values for these processes were determined by UV-vis spectrophotometry to be 8.96 ± 0.01 and 10.67 ± 0.01. nih.gov Similarly, for the Rh(Cp*) complex, the deprotonation of the aqua ligand is suggested to occur, although the pKₐ values can be influenced by the nature of the metal center. nih.gov In another study involving a 5-nitro-8-hydroxyquinoline-proline hybrid complex with Ruthenium, the deprotonation of the coordinated aqua ligand was also observed at a pH greater than 7.5. mdpi.com

Table 1: pKₐ Values for Deprotonation Processes in Related Ru(p-cymene) Complexes

| Complex Ligand | pKₐ₁ | pKₐ₂ | Assignment | Reference |

|---|---|---|---|---|

| HQCl-D-Pro | 8.96 ± 0.01 | 10.67 ± 0.01 | Coordinated H₂O and (homo)proline N deprotonation | nih.gov |

Factors Influencing Complexation Equilibria and Kinetics

The formation and stability of metal complexes with this compound are governed by a variety of factors that influence both the thermodynamics (equilibria) and kinetics of the complexation reactions.

Equilibria: The equilibrium of complex formation is described by the stability constant (log K), with higher values indicating greater stability. Key factors influencing this equilibrium include:

pH of the medium: The protonation state of the this compound ligand is pH-dependent. Deprotonation of the hydroxyl group is typically required for chelation, meaning that complex formation is favored in less acidic conditions. mdpi.com

Nature of the metal ion: The stability of the complexes is highly dependent on the metal ion's charge, size, and electron configuration. For instance, the binding affinity of a related 5-nitro-8-hydroxyquinoline-proline hybrid was found to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com

Solvent: The polarity and coordinating ability of the solvent can affect the stability of the complexes by competing for coordination sites on the metal ion and by solvating the ligand and the complex.

Ionic strength: The ionic strength of the solution can influence the activity coefficients of the ions involved in the equilibrium, thereby affecting the measured stability constants. mdpi.com

Studies on related 8-hydroxyquinoline derivatives have shown that they form stable complexes with a range of metal ions. scirp.orgajchem-a.com The stoichiometry of these complexes, commonly 1:1 or 1:2 (metal:ligand), can be determined using methods like spectrophotometric and conductometric titrations. scirp.orgajchem-a.com

Kinetics: The kinetics of complex formation, or the rate at which the equilibrium is established, is influenced by:

Ligand exchange rate: The rate at which the this compound ligand displaces solvent molecules or other ligands from the metal's coordination sphere is a crucial kinetic factor. This rate is dependent on the nature of the metal ion and the entering and leaving ligands. mdpi.com

Reaction conditions: Temperature and pressure can affect the rate of complex formation.

Steric factors: The steric hindrance around the coordination site of both the metal ion and the ligand can influence the rate of complexation.

For example, the complex formation kinetics for Rh(Cp*) and Ru(p-cymene) complexes with a 5-nitro-8-hydroxyquinoline-proline hybrid were studied by monitoring UV-vis spectral changes over time. mdpi.com Such studies provide insights into the mechanism of complex formation and the factors that control its speed.

Catalytic Applications of this compound Metal Complexes

Exploration in Homogeneous Catalysis

Metal complexes of quinoline derivatives have shown promise as catalysts in various homogeneous reactions. While specific studies focusing on this compound are limited, research on related compounds provides a strong indication of their potential catalytic activity.